molecular formula C10H5ClN2O3S B2610143 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride CAS No. 1416985-31-3

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride

Cat. No. B2610143
CAS RN: 1416985-31-3
M. Wt: 268.67
InChI Key: JOXVQFFSJZELOY-UHFFFAOYSA-N
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Description

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential in the synthesis of other heterocyclic systems . It is a derivative of 1,3-oxazole, a class of compounds that have been found to display various biological activities .


Synthesis Analysis

The synthesis of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile . This reaction results in the formation of previously unknown 4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides .


Molecular Structure Analysis

The major bond lengths and valence angles in the 4-cyano-2-phenyl-1,3-oxazole fragment of carbonitrile 5b are virtually identical to the corresponding values for related structures containing this fragment .


Chemical Reactions Analysis

The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole gives N-azolylsulfonation products . The action of sodium hydride on these carbonitriles leads to the elimination of sulfur dioxide and cyclocondensation to give new heterocyclic systems .

Scientific Research Applications

Chemical Reactions and Compound Formation

  • 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chlorides react with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems such as [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine. This highlights its role in creating novel heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Kornienko et al., 2014).

Palladium-catalyzed Arylation

  • The compound is involved in palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method tolerates various functional groups and offers a practical alternative for synthesizing 2-aryl benzoxazoles (Manli Zhang et al., 2011).

Synthesis and Characterization in Pharmaceutical Research

  • This chemical is utilized in synthesizing and characterizing new compounds containing a phenylsulfonyl phenyl fragment. These compounds have been evaluated for their cytotoxicity, indicating potential applications in the development of therapeutic agents (Apostol et al., 2019).

Anticancer Activity

  • Research has focused on synthesizing 4-arylsulfonyl-1,3-oxazoles, using this compound, and evaluating their anticancer activities. This has led to the identification of compounds with potential activity against various cancer cell lines, demonstrating its significance in oncological research (Zyabrev et al., 2022).

Solid-Phase Synthesis

  • It's used in solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, showcasing its utility in facilitating the preparation of compounds with potential pharmacological applications (Holte et al., 1998).

Mechanism of Action

The mechanism of action of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride involves the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 3-R-5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole . This reaction gives N-azolylsulfonation products .

Future Directions

The future directions for the study of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride could involve further exploration of its potential in the synthesis of other heterocyclic systems . Additionally, its biological activity could be investigated further, given the bioactive nature of 1,3-oxazole compounds .

properties

IUPAC Name

4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXVQFFSJZELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride

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